ethyl {[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE is a complex organic compound featuring a cyclohexyl group, a thienyl group, and an imidazole ring
Preparation Methods
The synthesis of ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a cyclohexanone derivative with a thienyl-substituted aldehyde, followed by cyclization with an imidazole derivative. The final step involves esterification with ethyl acetate under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thienyl or imidazole rings, introducing different functional groups.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the thienyl group can participate in π-π interactions with aromatic residues in proteins, modulating their function .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and thienyl-substituted molecules. For example:
ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-FURYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE: Similar structure but with a furan ring instead of a thienyl ring, leading to different electronic properties and reactivity.
ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE: Contains a phenyl group, which affects its hydrophobicity and interaction with biological targets.
ETHYL 2-({1-CYCLOHEXYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H22N2O3S2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 2-[(4E)-1-cyclohexyl-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanylacetate |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-23-16(21)12-25-18-19-15(11-14-9-6-10-24-14)17(22)20(18)13-7-4-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3/b15-11+ |
InChI Key |
ZZGCVHBAYNCFAB-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)CSC1=N/C(=C/C2=CC=CS2)/C(=O)N1C3CCCCC3 |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC2=CC=CS2)C(=O)N1C3CCCCC3 |
Origin of Product |
United States |
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